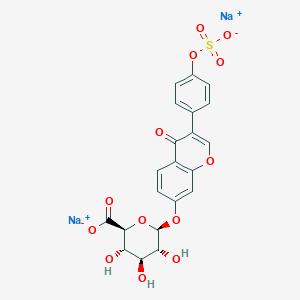

Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQPHYREJFCKGH-DSGPYVBMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Na2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635300 | |

| Record name | Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041134-19-3 | |

| Record name | Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Daidzein 7-beta-D-glucuronide 4'-sulfate in In Vivo Systems

[1]

Executive Summary

Daidzein 7-beta-D-glucuronide 4'-sulfate (D-7G-4'S) represents a critical, yet frequently under-characterized, Phase II metabolite of the soy isoflavone daidzein.[1] While early pharmacokinetic models focused heavily on mono-conjugates (glucuronides or sulfates), advanced LC-MS/MS profiling has established D-7G-4'S as a major circulating form in human plasma, accounting for up to 30% of total circulating isoflavones post-ingestion.[1]

This guide analyzes the in vivo role of D-7G-4'S not merely as an elimination product, but as a stable, high-polarity reservoir that dictates the bioavailability and tissue-specific targeting of the bioactive aglycone.[1] We explore its biosynthesis, unique pharmacokinetic profile, and the analytical protocols required for its rigorous quantification.

Chemical Identity & Physicochemical Properties[1][2][3][4]

D-7G-4'S is a diconjugated isoflavone, bearing a glucuronic acid moiety at the C7 position and a sulfate group at the C4' position. This dual conjugation renders the molecule extremely hydrophilic, significantly altering its membrane permeability and transport mechanisms compared to the parent aglycone.

| Property | Specification |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-[4-(sulfooxy)phenyl]chromen-7-yl]oxyoxane-2-carboxylic acid |

| Molecular Formula | C₂₁H₁₈O₁₃S |

| Molecular Weight | 510.42 g/mol |

| Polarity | High (LogP < 0); Limited passive diffusion across membranes.[1] |

| Solubility | High aqueous solubility; requires active transport for cellular entry.[1] |

| pKa | ~ -2.4 (Strongest Acidic), dominated by the sulfate moiety.[1] |

Biosynthesis and Metabolic Pathway

The formation of D-7G-4'S is a sequential result of Phase II detoxification enzymes, primarily occurring in the intestine and liver. This process is part of the "first-pass" metabolism that drastically reduces the bioavailability of free daidzein.

Enzymatic Cascade

-

Ingestion & Hydrolysis: Daidzin (glycoside) is hydrolyzed by bacterial

-glucosidases in the gut to the aglycone Daidzein. -

Uptake & Glucuronidation: Daidzein enters enterocytes/hepatocytes. UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, conjugate glucuronic acid at the C7 position.

-

Sulfation: Sulfotransferases (SULTs), such as SULT1A1 or SULT1E1, add a sulfate group to the 4' position.

-

Circulation: The diconjugate is exported into systemic circulation via ABCC (MRP) transporters.

Visualization: Metabolic Pathway of Daidzein

Caption: Sequential Phase II metabolism converting Daidzein into its diconjugate form D-7G-4'S via UGT and SULT enzymatic actions.

In Vivo Pharmacokinetics & Disposition[5]

Contrary to the assumption that diconjugates are minor excretory products, D-7G-4'S exhibits a distinct pharmacokinetic profile that contributes significantly to the total isoflavone pool in plasma.[1]

Plasma Kinetics

-

Tmax (Time to Peak): ~4.5 hours post-ingestion.[2] This delayed peak relative to the aglycone suggests extensive enterohepatic recirculation.

-

Abundance: Studies using specific standards have identified D-7G-4'S as a major metabolite, often exceeding the concentration of mono-sulfates.[1]

Renal vs. Biliary Handling

The presence of both sulfate and glucuronide groups dictates the excretion pathway.

-

Renal Clearance: High polarity facilitates filtration, but interaction with Organic Anion Transporters (OATs) regulates reabsorption/secretion.

-

Plasma Retention: Interestingly, sulfate-containing conjugates (including D-7G-4'S) often show higher plasma-to-urine ratios than mono-glucuronides, suggesting preferential retention or slower renal clearance mechanisms for sulfated forms.[1]

Biological Role: The "Prodrug" Reservoir Hypothesis

D-7G-4'S is biologically inactive at the Estrogen Receptor (ER) level due to steric hindrance and charge masking of the hydroxyl groups required for receptor binding.[1] Its primary in vivo role is that of a circulating reservoir .

Tissue-Specific Deconjugation

For daidzein to exert estrogenic or antioxidant effects, D-7G-4'S must be hydrolyzed back to the aglycone.[1] This occurs at the tissue level, dependent on the expression of:

- -Glucuronidase (GUSB): Cleaves the C7-glucuronide.[1]

-

Steroid Sulfatase (STS): Cleaves the C4'-sulfate.[1]

Clinical Relevance: Tissues with high STS and GUSB activity (e.g., breast tumors, inflamed tissues) may locally generate high concentrations of bioactive daidzein from the circulating D-7G-4'S pool, creating a "targeting" effect.

Visualization: The Reservoir Mechanism

Caption: Mechanism of action where D-7G-4'S acts as a transport form, requiring intracellular hydrolysis to regain bioactivity.[1]

Analytical Protocols for Quantification

Accurate measurement of D-7G-4'S is challenging due to the lack of commercial standards and the instability of the sulfate group during conventional hydrolysis.[1]

The "Direct" vs. "Indirect" Method

-

Indirect (Enzymatic): Uses Sulfatase/Glucuronidase to convert everything to daidzein. Flaw: Loses information about the specific conjugate profile.

-

Direct (LC-MS/MS): The Gold Standard.[1] Requires a chemically synthesized standard of D-7G-4'S for calibration.[1]

Recommended LC-MS/MS Workflow

Objective: Isolate and quantify D-7G-4'S without degradation.

Step 1: Sample Preparation (Solid Phase Extraction)

-

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance).[1][3]

-

Conditioning: Methanol followed by weak acid (0.1% Formic acid).

-

Loading: Plasma diluted with acidic buffer (stabilizes conjugates).

-

Wash: 5% Methanol (removes salts/proteins).

-

Elution: 100% Methanol. Note: Avoid high pH to prevent deconjugation.

Step 2: LC Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Slow gradient (5% to 40% B over 10 mins) is required to separate the diconjugate from mono-conjugates.[1]

Step 3: MS/MS Transitions (Negative Mode)

References

-

Hosoda, K., et al. (2010). "Identification and quantification of daidzein-7-glucuronide-4'-sulfate... as major metabolites in human plasma." Analytical and Bioanalytical Chemistry. Link

-

Cohen, L. A., et al. (2002). "Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women." American Journal of Clinical Nutrition. Link

-

Shelnutt, S. R., et al. (2002). "Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein..." Am J Clin Nutr. Link

-

FooDB. "Compound: Daidzein 7-glucuronide-4'-sulfate."[1][3][4] The Food Database. Link[1]

-

Soukup, S. T., et al. (2016). "Microbial metabolism of soy isoflavones." Applied and Environmental Microbiology. Link[1]

Sources

- 1. Showing Compound Daidzein 7-glucuronide-4'-sulfate (FDB093686) - FooDB [foodb.ca]

- 2. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Search Results for compound - FooDB [foodb.ca]

Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt CAS number

Technical Monograph: Daidzein 7- -D-glucuronide 4'-sulfate Disodium Salt

Advanced Metabolic Profiling & Analytical Protocols

Executive Summary

Daidzein 7-

This guide addresses the "blind spot" in isoflavone research: the direct analysis of intact mixed conjugates. By shifting focus from hydrolyzed aglycones to specific sulfoglucuronides, researchers can gain higher fidelity insights into bioavailability, renal clearance, and the metabolic "ping-pong" between sulfotransferases (SULT) and UDP-glucuronosyltransferases (UGT).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The identification of this compound is chemically specific. It is a mixed conjugate , possessing both a glucuronic acid moiety at the 7-position and a sulfate group at the 4'-position.

Core Identifiers

| Parameter | Detail |

| CAS Number | 1041134-19-3 (Disodium Salt) |

| Chemical Name | 4-Oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl |

| Synonyms | Daidzein 7-glucuronide 4'-sulfate; D-7G-4'S |

| Molecular Formula | |

| Molecular Weight | 554.39 g/mol (Disodium salt); 510.42 g/mol (Free Acid) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Highly soluble in water, DMSO; sparingly soluble in pure acetonitrile.[1][2][3][4][5] |

Structural Architecture

The molecule retains the isoflavone backbone (3-phenylchromen-4-one).[1] The high polarity introduced by the ionizable sulfate and the hydrophilic glucuronide renders this metabolite unable to passively diffuse across cell membranes, necessitating active transport (e.g., via OAT/MRP transporters) for excretion.

Biosynthesis & Metabolic Pathway[1]

The formation of Daidzein 7-

The "Competitive-Sequential" Mechanism[1]

-

Primary Conjugation: Daidzein is rapidly glucuronidated at the 7-OH position by UGTs (predominantly UGT1A1, UGT1A9). This is the kinetically favored pathway at high substrate concentrations.

-

Secondary Conjugation: The remaining 4'-OH group on the Daidzein-7-glucuronide is subsequently sulfated by SULTs (predominantly SULT1A1, SULT1E1).[1]

-

Alternative Route: Sulfation can occur first, but 7-sulfates are less common substrates for subsequent glucuronidation compared to the reverse.

Pathway Visualization

The following diagram illustrates the sequential enzymatic cascade leading to the formation of the diconjugate.

Figure 1: Sequential Phase II metabolism of Daidzein. Green arrows indicate the primary glucuronidation pathway; Red arrows indicate sulfation steps.

Analytical Methodologies: Direct Quantification[1]

Critical Warning: Standard protocols often use

Protocol: LC-MS/MS for Intact Conjugates

Objective: Quantify the intact disodium salt in plasma/urine without hydrolysis.

1. Sample Preparation (Solid Phase Extraction)

-

Reagents: Methanol (LC-MS grade), 2% Formic Acid, Oasis HLB Cartridges (Waters) or Strata-X (Phenomenex).[1]

-

Step-by-Step:

-

Conditioning: Wash cartridge with 1 mL Methanol followed by 1 mL Water.

-

Loading: Acidify 200

L plasma with 20 -

Washing: Wash with 1 mL 5% Methanol in water (removes salts/proteins but retains polar conjugates).

-

Elution: Elute with 1 mL 100% Methanol.

-

Reconstitution: Evaporate to dryness under

at 35°C. Reconstitute in 100

-

2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 40% B over 8 minutes. (Conjugates elute earlier than aglycones).

-

Ionization: ESI Negative Mode (Sulfates ionize exceptionally well in negative mode).

3. MRM Transitions (Targeted)

Since the salt dissociates in solution, we target the anionic species.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |

| Daidzein 7-G 4'-S | 509.0 | 429.0 | Loss of Sulfate ( |

| 253.0 | Loss of Glucuronide + Sulfate (Aglycone radical) | ||

| Daidzein (Aglycone) | 253.0 | 223.0 | Retro-Diels-Alder fragmentation |

Note: The precursor 509.0 corresponds to the free acid anion (

Workflow Visualization

Figure 2: Analytical workflow for the direct detection of intact Daidzein 7-G 4'-S.

Pharmacokinetic Implications

Understanding the specific role of the 7-glucuronide 4'-sulfate variant is vital for drug interaction studies.[1]

-

Renal Clearance: Diconjugates are highly polar and are eliminated rapidly via urine compared to monoconjugates.

-

Deconjugation Potential: The sulfate group at 4' can protect the molecule from

-glucuronidase hydrolysis in certain tissues, potentially extending the circulation time of the isoflavone backbone before it is reactivated to the aglycone. -

Bioactivity: While traditionally considered inactive, recent evidence suggests sulfated isoflavones may act as intracellular reservoirs or inhibitors of steroid sulfatase (STS), relevant in hormone-dependent cancer research.

Synthesis for Reference Standards

If commercial stock (CAS 1041134-19-3) is unavailable, laboratory synthesis is required for validation.[1]

-

Chemical Synthesis: Requires selective protection of the 4'-OH (often using benzyl groups), followed by glucuronidation of the 7-OH (Koenigs-Knorr reaction), deprotection, and subsequent sulfation of the 4'-OH using sulfur trioxide-pyridine complex.

-

Enzymatic Synthesis: Incubate Daidzein-7-glucuronide (commercially available) with liver cytosolic fractions (SULT source) and PAPS (cofactor).[1] Purify via semi-prep HPLC.

References

-

Hosoda, K., et al. (2008). Metabolism and Disposition of Isoflavone Conjugated Metabolites in Humans after Ingestion of Kinako.[3][6] Drug Metabolism and Disposition.[3][6][7] Link

-

Shelnutt, S. R., et al. (2002). Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage.[3][4] American Journal of Clinical Nutrition.[6] Link

- Significance: Establishes the pharmacokinetic profiles of mixed conjug

-

Toronto Research Chemicals. this compound - Product Information.Link[1]

- Significance: Source for CAS 1041134-19-3 and physical property verific

-

Zhang, Y., et al. (2003). Daidzein and Genistein Glucuronides in Vitro are Weakly Estrogenic and Activate Human Natural Killer Cells at Nutritionally Relevant Concentrations.[6] The Journal of Nutrition.[6] Link

- Significance: Discusses biological activity of conjug

-

Prasain, J. K., et al. (2004). Liquid chromatography–mass spectrometry methods for the analysis of soy isoflavones and their metabolites.[4][6][8] Journal of Chromatography B. Link[1]

- Significance: Validates LC-MS parameters for isoflavone conjug

Sources

- 1. Showing Compound Daidzein 7-glucuronide-4'-sulfate (FDB093686) - FooDB [foodb.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 8. agilent.com [agilent.com]

Daidzein 7-beta-D-glucuronide 4'-sulfate and estrogen receptor binding

Technical Monograph: Daidzein 7- -D-Glucuronide 4'-Sulfate and Estrogen Receptor Interaction Dynamics

Executive Summary & Scientific Rationale

The pharmacological efficacy of dietary isoflavones is frequently misattributed solely to their aglycone forms (e.g., Daidzein). However, plasma pharmacokinetic profiling reveals that Daidzein 7-

This technical guide addresses a critical gap in drug development: characterizing the Estrogen Receptor (ER) binding potential of this specific diconjugate. While the aglycone Daidzein exhibits high affinity for ER

Core Thesis: D-7G-4'S functions primarily as a hydrophilic, circulating pro-drug reservoir . It exhibits negligible direct affinity for the ER Ligand Binding Domain (LBD) due to steric and electrostatic hindrance but serves as a critical substrate for intracellular hydrolysis by

Chemical Biology & Structural Impediments

The Molecule[1]

-

IUPAC Name: 4'-[(sulfo)oxy]-7-[(

-D-glucopyranuronosyl)oxy]isoflavone -

Molecular Weight: ~510.4 Da (vs. 254.2 Da for Daidzein aglycone)

-

Physiochemical Profile: Highly polar, anionic at physiological pH.

Structural Basis for Loss of Binding

The Estrogen Receptor LBD is a hydrophobic pocket designed to accommodate planar, lipophilic structures like 17

-

Steric Clash: The bulky glucuronic acid moiety at position C7 physically prevents the helix-12 conformational shift required for transcriptional activation (AF-2 function).

-

Electrostatic Repulsion: The sulfate group at C4' introduces a strong negative charge, destabilizing the hydrogen bond network usually formed with Glu353 and Arg394 (in ER

) or equivalent residues in ER

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Daidzein into D-7G-4'S and its subsequent tissue-specific reactivation.

Figure 1: The metabolic cycling of Daidzein. D-7G-4'S is formed in the liver, circulates, and is hydrolyzed back to the active aglycone within target cells.

Experimental Protocols

To rigorously confirm the "non-binding" status and the "pro-drug" potential, the following workflows are required.

Synthesis of D-7G-4'S Standard

Rationale: This metabolite is rarely commercially available in high purity. Custom synthesis is required for assay validation. Reference Protocol: Adapted from Soidinsalo & Wähälä (2007) [1].

Step-by-Step Workflow:

-

Starting Material: Begin with 4',7-diacetoxyisoflavone.

-

Regioselective Deprotection: Selectively remove the 7-acetyl group using imidazole in THF (0°C) to yield 4'-acetoxy-7-hydroxyisoflavone.

-

Glucuronidation: React with methyl (2,3,4-tri-O-acetyl-

-D-glucopyranosyl bromide) uronate using silver carbonate ( -

Deacetylation: Remove the 4'-acetyl group.

-

Sulfation: Treat the intermediate with Sulfur trioxide pyridine complex (

) in DMF to install the sulfate at the 4' position. -

Final Deprotection: Use NaOH/MeOH to remove the sugar acetyl groups and hydrolyze the methyl ester, yielding the final Daidzein 7-

-D-glucuronide 4'-sulfate . -

Purification: HPLC (C18 column) is mandatory. Confirm structure via

-NMR and LC-MS (Target mass:

Competitive Ligand Binding Assay (ER and ER )

Rationale: To quantitatively demonstrate the lack of affinity of D-7G-4'S compared to the aglycone.

Protocol:

-

Reagents: Recombinant Human ER

and ER -

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM DTT, 10% Glycerol.

-

Dosing: Prepare serial dilutions of D-7G-4'S (

M to -

Incubation: Mix Receptor + Tracer + Test Compound. Incubate 2 hours at 4°C.

-

Readout: Fluorescence Polarization (FP) (Ex: 485nm / Em: 530nm).

-

Validation:

-

Control A (Positive): Unlabeled Estradiol (

nM). -

Control B (Aglycone): Daidzein (

nM for ER -

Test: D-7G-4'S.

-

Success Criteria: D-7G-4'S should show no displacement of the tracer even at

.

-

Intracellular Hydrolysis & Activation Assay

Rationale: To prove D-7G-4'S is biologically relevant only after cellular processing.

Protocol:

-

Cell Line: MCF-7 (ER+ Breast Cancer) or U2OS-ER

(Reporter line). -

Treatment Groups:

-

Vehicle (DMSO).

-

Daidzein (100 nM).

-

D-7G-4'S (1

M). -

D-7G-4'S + STX64 (Sulfatase inhibitor).

-

D-7G-4'S + Saccharolactone (GUSB inhibitor).

-

-

Readout: Luciferase Reporter Assay (ERE-Luc) or qPCR for pS2/TFF1 (ER target gene).

-

Expected Result: D-7G-4'S induces reporter activity only in the absence of inhibitors. Inhibitors should abolish the effect, proving the conjugate itself does not bind.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on structure-activity relationships (SAR) and literature consensus [2, 3].

| Parameter | Daidzein (Aglycone) | Daidzein 7-G-4'-S (Diconjugate) |

| Molecular Weight | 254.24 g/mol | 510.38 g/mol |

| Lipophilicity (LogP) | ~2.5 (Permeable) | <-1.0 (Highly Polar) |

| ER | ~15 nM (High Affinity) | > 10,000 nM (Inactive) |

| ER | ~250 nM (Weak Affinity) | > 10,000 nM (Inactive) |

| Cellular Entry | Passive Diffusion | Active Transport (OATs/ABCCs) |

| Plasma Half-life | Short (Rapid conjugation) | Extended (Renal clearance dependent) |

Logical Workflow for Drug Discovery

Use this decision tree when evaluating isoflavone metabolites.

Figure 2: Validation workflow for characterizing the activity of conjugated isoflavone metabolites.

References

-

Soidinsalo, O., & Wähälä, K. (2007). Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate. Steroids, 72(13), 851–854.[1]

-

Shelnutt, S. R., et al. (2002).[2] Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage. American Journal of Clinical Nutrition, 76(3), 588–594.

-

Hosoda, K., et al. (2011). Identification of daidzein-7-glucuronide-4'-sulfate and genistein-7-glucuronide-4'-sulfate as major metabolites in human plasma.[3] Biological & Pharmaceutical Bulletin, 34(8), 1165–1173.

-

Harris, R. M., et al. (2004). Phytoestrogens are potent inhibitors of 17

-hydroxysteroid dehydrogenase type 1: implications for breast cancer risk. Endocrine-Related Cancer, 11, 107-118. (Context on sulfated metabolite activity).

Sources

- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 2. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 3. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacokinetic Profiling and Bioanalysis of Daidzein and Its Metabolites in Plasma

Executive Summary

Daidzein (7,4'-dihydroxyisoflavone) is a principal isoflavone found in soy, distinct for its complex pharmacokinetics (PK) driven by gut microbiota.[1] Unlike many small molecule drugs, the clinical efficacy of daidzein is frequently contingent upon its biotransformation into S-(-)equol , a metabolite with significantly higher affinity for estrogen receptor beta (ER

This guide addresses the critical challenge in daidzein research: inter-individual variability. Approximately 30–50% of the human population are "equol producers," while the remainder metabolize daidzein into the pharmacologically less active O-desmethylangolensin (O-DMA).[2] Accurate PK profiling requires rigorous stratification of subjects and precise bioanalytical methods capable of quantifying conjugated metabolites (glucuronides/sulfates) which constitute >95% of circulating isoflavones.

Metabolic Pathways & Biotransformation

The pharmacokinetics of daidzein cannot be understood without mapping its metabolic fate. Following ingestion, daidzein glycosides (daidzin) are hydrolyzed to the aglycone daidzein in the small intestine. The critical bifurcation occurs in the colon, mediated by specific bacterial strains (Adlercreutzia equolifaciens, Slackia isoflavoniconvertens).

The "Producer" Phenotype[1][2]

-

Equol Producers: Harbor specific reductases that convert Dihydrodaidzein (DHD) to Equol.[3][4]

-

Non-Producers: Lack these specific strains; DHD is instead cleaved to O-DMA.[5]

Pathway Visualization

The following diagram illustrates the reductive pathway and the critical divergence point in the colon.

Figure 1: Biotransformation of Daidzein.[3][4][5] Note the divergence at Dihydrodaidzein (DHD) determining the "Equol Producer" phenotype.

Pharmacokinetic Parameters

The PK profile of daidzein metabolites is characterized by a "biphasic" appearance in plasma.[6] The first peak represents rapid absorption of the aglycone; the second, larger peak (often 8–12 hours post-dose) represents colonic absorption of metabolites like equol.

Comparative PK Data (Human Plasma)

The following values represent typical ranges observed in clinical pharmacokinetic studies following a single oral dose of soy isoflavones.

| Parameter | Daidzein (Aglycone) | S-(-)Equol (Metabolite) | O-DMA (Metabolite) |

| Tmax (h) | 6 – 9 hours | 8 – 14 hours (Dietary)* | 8 – 12 hours |

| Half-life (t1/2) | 5 – 10 hours | 7 – 8 hours | ~10 hours |

| Cmax | Dose-dependent | Highly Variable (Phenotype dependent) | Variable |

| Elimination | Renal (Urine) | Renal (Urine) | Renal (Urine) |

| Protein Binding | High (>90%) | High (>90%) | High |

| Free Fraction | < 5% | < 2% (Mostly conjugated) | < 5% |

*Note: If Equol is administered directly as a supplement (not generated from daidzein), Tmax is significantly shorter (2–3 hours).

Clinical Implications[7][8]

-

Enterohepatic Recirculation: Daidzein conjugates are excreted in bile, deconjugated by gut bacteria, and reabsorbed. This extends the terminal half-life.

-

Washout Periods: Due to the lag time in metabolite production, crossover studies require a washout period of at least 7–10 days to ensure complete elimination of equol.

Bioanalytical Methodology (LC-MS/MS)

Quantifying daidzein and equol in plasma is technically demanding.[7] Because >95% of these compounds circulate as glucuronides or sulfates, enzymatic hydrolysis is mandatory to measure the total concentration. Failure to hydrolyze yields results that underestimate exposure by orders of magnitude.

Sample Preparation Protocol

Objective: Total recovery of aglycones (Daidzein, Equol, O-DMA) from plasma.

Reagents:

- -Glucuronidase/Sulfatase (Type H-1 from Helix pomatia is the industry standard).

-

Internal Standard (IS):

-Daidzein or

Step-by-Step Workflow:

-

Aliquot: Transfer 100–200

L of plasma to a polypropylene tube. -

IS Addition: Spike with Internal Standard solution. Vortex.

-

Enzymatic Hydrolysis (Critical Step):

-

Add acetate buffer (pH 5.0) containing Helix pomatia enzyme.

-

Incubate: 37°C for 12–16 hours (overnight).

-

Note: Shorter incubations (e.g., 2h) often result in incomplete hydrolysis of sulfated conjugates.

-

-

Extraction (LLE or SPE):

-

Reconstitution: Dissolve residue in Mobile Phase (e.g., 80:20 Water:Acetonitrile + 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject onto C18 column.

Bioanalytical Workflow Diagram

Figure 2: Critical workflow for measuring total isoflavones. The hydrolysis step is the rate-limiting but essential phase.

Technical Challenges & Troubleshooting

Matrix Effects

Plasma phospholipids can suppress ionization in electrospray ionization (ESI).

-

Solution: Use Phospholipid Removal Plates (e.g., Ostro™ or HybridSPE™) if using protein precipitation. For LLE, the ether extraction naturally minimizes phospholipid carryover.

Stability

-

Freeze-Thaw: Daidzein and Equol are generally stable for 3 freeze-thaw cycles.

-

Post-Extraction: Reconstituted samples in the autosampler are stable for 24 hours at 4°C.

-

Long-term: Store plasma at -80°C. Glucuronides can spontaneously deconjugate if stored at -20°C for extended periods (>6 months).

Chromatographic Separation

Daidzein (Isoflavone) and Equol (Isoflavan) are structurally similar.

-

Column Choice: C18 columns (e.g., Acquity UPLC BEH C18) are standard.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Acetate.

-

Chirality: If the study aims to distinguish dietary Equol (S-form) from synthetic supplements (R/S-racemic), a Chiral Column (e.g., Chiralcel OJ-RH) is required. Standard C18 cannot separate enantiomers.

References

-

Setchell, K. D., & Clerici, C. (2010). Equol: pharmacokinetics and biological actions.[3][6][8][9] The Journal of Nutrition. Link

-

Setchell, K. D., et al. (2002). The clinical importance of the metabolite equol—a clue to the effectiveness of soy and its isoflavones.[10] The Journal of Nutrition. Link

-

Franke, A. A., et al. (2002). Quantitation of phytoestrogens in biological fluids by HPLC-MS/MS.[1][11][12] Journal of Chromatography B. Link

-

Yuan, J. P., et al. (2007).[13] Metabolism of dietary soy isoflavones to equol by human intestinal microflora—implications for health.[6][14] Molecular Nutrition & Food Research. Link

-

Hosoda, K., et al. (2011). Plasma Equol Concentrations and the Equol-Producing Status in Healthy Volunteers.[8][15] Biological and Pharmaceutical Bulletin. Link

Sources

- 1. Comparison of blood and urine concentrations of equol by LC‒MS/MS method and factors associated with equol production in 466 Japanese men and women | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Advances in the Metabolic Mechanism and Functional Characteristics of Equol | MDPI [mdpi.com]

- 4. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Desmethylangolensin: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetic behavior of the soy isoflavone metabolite S-(-)equol and its diastereoisomer R-(+)equol in healthy adults determined by using stable-isotope-labeled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary Factors Influence Production of the Soy Isoflavone Metabolite S-(-)Equol in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Daidzein Intake Is Associated with Equol Producing Status through an Increase in the Intestinal Bacteria Responsible for Equol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: In Vitro Assay Development for Daidzein 7-β-D-Glucuronide 4'-Sulfate

Abstract

Daidzein 7-β-D-glucuronide 4'-sulfate (D-7-G-4-S) represents a major Phase II metabolite of the soy isoflavone daidzein. While often categorized as an elimination product, emerging evidence suggests these diconjugates may act as circulating "reservoirs" or possess distinct biological activities independent of their aglycone parent. This guide outlines a rigorous framework for studying D-7-G-4-S, addressing the specific challenges of its high polarity, potential for enzymatic hydrolysis, and membrane permeability limits.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

In vivo, daidzein undergoes extensive Phase II metabolism in the intestine and liver, resulting in glucuronides, sulfates, and mixed conjugates. D-7-G-4-S is a regio-specific diconjugate where the 7-hydroxy group is glucuronidated and the 4'-hydroxy group is sulfated.

The "Reservoir" vs. "Active Ligand" Hypothesis: Assay development must distinguish between two mechanisms of action:

-

Intrinsic Activity: D-7-G-4-S binds directly to Estrogen Receptors (ERα/ERβ) or transporters.

-

The Reservoir Effect: D-7-G-4-S is biologically inert but serves as a substrate for local tissue deconjugation (via β-glucuronidase or steroid sulfatase), releasing the active daidzein aglycone at the target site.

Critical Technical Challenge: Unlike mono-conjugates, D-7-G-4-S is extremely polar and is not a substrate for many common organic anion transporters (e.g., OATP2B1, OAT4) that transport mono-sulfates. Consequently, passive diffusion is negligible. Assays must rigorously control for extracellular hydrolysis to avoid false positives.

Pre-Assay Quality Control: Synthesis & Stability

Before functional testing, the integrity of the metabolite must be established. Sulfates are prone to hydrolysis in acidic environments, while glucuronides are sensitive to specific enzymatic contamination.

Protocol A: Compound Verification & Stability

Objective: Ensure D-7-G-4-S has not degraded into mono-conjugates or aglycone prior to cell exposure.

Materials:

-

Standard: Synthetic D-7-G-4-S (>98% purity).

-

Internal Standard: Daidzein-d4.

-

Buffer: HBSS (pH 7.4) and Cell Culture Media (Phenol-red free DMEM).

Workflow:

-

Stock Prep: Dissolve D-7-G-4-S in 100% DMSO. Avoid freeze-thaw cycles; aliquot and store at -80°C.

-

Media Stability Test: Incubate 10 µM D-7-G-4-S in cell culture media (with and without 10% Heat-Inactivated FBS) at 37°C for 0, 4, 12, and 24 hours.

-

Note: FBS contains esterases and potentially low levels of glucuronidase. Heat inactivation is crucial but may not eliminate all enzymatic activity.

-

-

Analysis: Quench aliquots with ice-cold acetonitrile containing Daidzein-d4. Centrifuge (15,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

Acceptance Criteria:

-

< 5% degradation to Daidzein or mono-conjugates over 24 hours.

-

If degradation > 5% in FBS media, use serum-free media or defined serum replacements (e.g., Charcoal-Stripped FBS) for functional assays.

Membrane Permeability & Transport Assays

Since D-7-G-4-S is highly polar, it requires active transport to enter cells. Standard HEK293 uptake assays are recommended to identify if specific carriers (OATs, OATPs) facilitate entry.

Protocol B: Transporter Uptake Assay (HEK293-OAT)

Objective: Determine if D-7-G-4-S enters cells via specific Organic Anion Transporters.

Cell Lines:

-

HEK293-OAT4 (transiently or stably transfected).

-

HEK293-Mock (Empty Vector Control).

Step-by-Step:

-

Seeding: Plate cells at

cells/well in Poly-D-Lysine coated 24-well plates. Culture for 48 hours. -

Induction: Add 5 mM Sodium Butyrate 24h prior to assay to boost transporter expression.

-

Uptake Phase:

-

Wash cells 2x with pre-warmed Transport Buffer (HBSS, pH 7.4).

-

Add 10 µM D-7-G-4-S in Transport Buffer.

-

Incubate at 37°C for 5, 10, and 30 minutes.

-

-

Termination:

-

Aspirate buffer rapidly.

-

Wash 3x with ice-cold PBS.

-

Lyse cells with 0.1 N NaOH / 0.1% SDS.

-

-

Quantification: Neutralize lysate and analyze via LC-MS/MS. Normalize to total protein content (BCA Assay).

Data Interpretation:

-

Net Uptake: (Concentration in OAT cells) - (Concentration in Mock cells).

-

Note: Previous literature suggests D-7-G-4-S is refractory to OAT4 and OATP2B1. If no uptake is observed, the compound likely acts extracellularly or requires hydrolysis before entry.

Functional Activity: Estrogen Receptor (ER) Activation[3]

This is the core assay to determine biological relevance. To prove the activity belongs to the diconjugate and not a hydrolysis product, you must use enzymatic inhibitors.

Protocol C: Luciferase Reporter Assay with Hydrolysis Controls

Objective: Measure ER agonism/antagonism while blocking conversion to Daidzein.

System:

-

Cells: MCF-7 (ER+) or HEK293 transfected with ERα/ERβ + ERE-Luciferase plasmid.

-

Media: Phenol-red free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens).

Inhibitor Panel (The "Self-Validating" Step):

-

Saccharolactone (100 µM): Specific

-glucuronidase inhibitor. -

STX64 (1 µM): Steroid sulfatase inhibitor.

Workflow:

-

Cell Preparation: Starve cells in steroid-free media for 24 hours.

-

Transfection (if using HEK293): Co-transfect ER plasmid and ERE-Luciferase reporter.

-

Treatment Groups (Triplicate):

-

Vehicle (DMSO < 0.1%).

-

Positive Control: 17

-Estradiol (1 nM). -

Parent Control: Daidzein (1 µM).

-

Test A: D-7-G-4-S (10 µM).

-

Test B (Validation): D-7-G-4-S (10 µM) + Saccharolactone + STX64.

-

-

Incubation: 24 hours at 37°C.

-

Readout: Lyse cells and measure luminescence.

Decision Logic:

-

Scenario 1: Activity in Test A is high, but Test B is low/null.

-

Scenario 2: Activity in Test A and Test B is identical and significantly higher than Vehicle.

-

Scenario 3: No activity in any D-7-G-4-S group.

Visualization of Experimental Logic

The following diagrams illustrate the workflow and the mechanistic pathways involved in the assay interpretation.

Figure 1: Integrated Assay Development Workflow. This flow ensures that stability and transport data inform the functional assay design.

Figure 2: Mechanistic Pathway & Assay Interference. Dotted lines represent potential artifacts (extracellular hydrolysis) that must be controlled.

Data Analysis & Reference Values

When analyzing results, compare the EC50 values. A significant shift in EC50 between the parent (Daidzein) and the metabolite often indicates the metabolite is a weak partial agonist or requires high concentrations to force entry.

| Parameter | Daidzein (Aglycone) | D-7-G-4-S (Metabolite) | Notes |

| LogP (Lipophilicity) | ~2.5 (Permeable) | < 0 (Highly Polar) | D-7-G-4-S requires transporters. |

| ER Binding Affinity (RBA) | 100% (Reference) | < 1% (Predicted) | Direct binding is usually negligible. |

| Plasma Stability | High | High (Sulfates stabilize) | Glucuronide moiety is the weak link. |

| Key Transporters | Passive Diffusion | OATs (potential), BCRP (efflux) | Diconjugates are often efflux substrates. |

References

-

Soukup, S. T., et al. (2014). Transport of the soy isoflavone daidzein and its conjugative metabolites by the carriers SOAT, NTCP, OAT4, and OATP2B1. Archives of Toxicology.

-

Shelnutt, S. R., et al. (2002). Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage. American Journal of Clinical Nutrition.

-

Hosoda, K., et al. (2011). Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells. PLOS ONE.

-

Zhang, Y., et al. (2003). Glucuronides are the main isoflavone metabolites in women. Journal of Nutrition.

-

Järvinen, K. D., et al. (2021). Interaction of Soy Isoflavones and Their Main Metabolites With hOATP2B1 Transporter.[1] Pharmaceutics.[2]

Sources

Application Note: Cellular Interrogation of Daidzein 7-beta-D-glucuronide 4'-sulfate

[1]

Abstract & Scientific Rationale

In the study of soy isoflavones, a critical "Metabolite Paradox" exists: while in vitro models predominantly utilize the aglycone Daidzein, the circulating in vivo profile is dominated by Phase II conjugates, specifically glucuronides and sulfates. Daidzein 7-

This Application Note provides a rigorous framework for studying D-7G-4'S. Unlike the lipophilic aglycone which enters cells via passive diffusion, D-7G-4'S is a highly polar, charged dianion at physiological pH. Its bioactivity is contingent upon two mechanisms:

-

Transporter-Mediated Uptake: Reliance on OATPs (Organic Anion Transporting Polypeptides) or OATs.

-

Intracellular Deconjugation: The "Trojan Horse" mechanism where the inactive conjugate is hydrolyzed by intracellular

-glucuronidases (GUSB) and steroid sulfatases (STS) to regenerate the active aglycone at the target site.

Physicochemical Properties & Reagent Handling[1]

Warning: D-7G-4'S is significantly more hydrophilic and labile than Daidzein.[1] Improper handling will result in spontaneous hydrolysis, invalidating experimental data.

| Property | Daidzein (Aglycone) | Daidzein 7-G-4'-S (Metabolite) |

| MW | 254.24 g/mol | ~510.42 g/mol (Free Acid) |

| LogP | ~2.5 (Lipophilic) | < 0 (Hydrophilic/Charged) |

| Solubility | DMSO, Ethanol | Water, PBS, MeOH:Water (50:[1]50) |

| Cell Entry | Passive Diffusion | Active Transport Required |

| Stability | High | Labile (Sensitive to sulfatases/pH) |

Reagent Preparation Protocol

-

Reconstitution: Dissolve D-7G-4'S in sterile, nuclease-free water or PBS (pH 7.4). Avoid DMSO if possible to prevent precipitation upon dilution into aqueous media, though 10% DMSO stocks are acceptable if necessary.

-

Storage: Aliquot immediately into single-use light-protected vials. Store at -80°C. Do not freeze-thaw.

-

Synthesis Reference: If commercial stock is unavailable, refer to Soidinsalo, O., & Wähälä, K. (2007) for chemical synthesis protocols involving selective protection/deprotection strategies.

Experimental Workflow 1: Media Stability (The "Zero-Control")

Context: Standard Fetal Bovine Serum (FBS) contains bovine

Protocol:

-

Media Prep: Prepare three media conditions:

-

Incubation: Spike D-7G-4'S (e.g., 10

M) into cell-free media. Incubate at 37°C. -

Sampling: Collect 100

L aliquots at T=0, 1h, 6h, 24h. -

Quenching: Immediately add 300

L ice-cold Acetonitrile (containing internal standard, e.g., Daidzein-d4) to precipitate proteins and stop enzymatic activity. -

Analysis: Analyze supernatant via LC-MS/MS monitoring transitions for D-7G-4'S (parent) and Daidzein (hydrolysis product).

Success Criteria: Condition B or C must show >95% stability of D-7G-4'S over the experimental duration.

Experimental Workflow 2: Cellular Uptake & Intracellular Hydrolysis[1]

Objective: Determine if D-7G-4'S enters the cell and if it is metabolized back to the aglycone.

Visualizing the Pathway:

Caption: Transport and hydrolysis pathway. D-7G-4'S requires transporters to enter and intracellular enzymes to regenerate the active aglycone.[1]

Protocol:

-

Seeding: Seed MCF-7 (ER+) or HepG2 cells in 6-well plates.

-

Treatment: Treat with 10

M D-7G-4'S in Serum-Free or HI-FBS media.[1] -

Inhibitor Controls (Crucial):

-

Harvest (4h):

-

Wash cells 3x with ice-cold PBS (critical to remove surface-bound conjugate).[1]

-

Lyse cells in MeOH:Water (80:20) with 0.1% Formic Acid.

-

Sonicate and centrifuge.

-

-

Analysis: Measure intracellular concentrations of D-7G-4'S and free Daidzein.

-

Interpretation: If you find high intracellular Daidzein in Well A but low in Well C, the cell is actively deconjugating the metabolite.

-

Experimental Workflow 3: Bioactivity (ER Transactivation)[1]

Hypothesis: D-7G-4'S itself is likely ER-inactive due to steric hindrance and charge.[1] Activity depends on conversion to Daidzein.

Protocol:

-

System: Luciferase Reporter Assay (ERE-Luc) in MCF-7 cells.

-

Dosing: 0.1, 1, 10, 50

M of D-7G-4'S vs Daidzein. -

Duration: 24 hours.

-

Specificity Check:

-

Co-treat with STX64 (Sulfatase inhibitor).

-

Result: If STX64 abolishes the signal from D-7G-4'S but not Daidzein, the activity is strictly dependent on sulfatase-mediated hydrolysis.[1]

-

Data Presentation & Troubleshooting

Expected Transporter Interactions[1]

| Transporter Family | Interaction with Isoflavone Conjugates | Inhibitor Tool |

| OATP (SLCO) | Influx (Uptake) | Rifampicin, Estrone-3-sulfate |

| MRP (ABCC) | Efflux (Pump out) | MK-571, Probenecid |

| BCRP (ABCG2) | Efflux (Pump out) | Ko143 |

Troubleshooting Guide

-

Problem: High Daidzein levels in the "Media Only" control.

-

Cause: Serum enzymes were not inactivated.

-

Fix: Switch to serum-free media or heat-inactivate FBS (56°C for 30 min).

-

-

Problem: No intracellular signal detected.

-

Cause: Lack of OATP expression in the specific cell line used.

-

Fix: Verify transporter expression via qPCR; use HepG2 (high OATP) as a positive control.

-

References

-

Hosoda, K., et al. (2010). "Identification and quantification of daidzein-7-glucuronide-4'-sulfate... as major metabolites in human plasma."[1][2] Analytical and Bioanalytical Chemistry.

-

Soidinsalo, O., & Wähälä, K. (2007). "Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate."[1][3] Steroids.[4][5]

-

Shelnutt, S. R., et al. (2002). "Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein..." American Journal of Clinical Nutrition.

-

Zhang, Y., et al. (1999). "Daidzein and genistein glucuronides in vitro are weakly estrogenic..." Journal of Nutrition.[4]

-

Wong, C. K., & Keung, W. M. (1997). "Daidzein sulfoconjugates are potent inhibitors of sterol sulfatase."[4] Biochemical and Biophysical Research Communications.

Sources

- 1. Showing Compound Daidzein 7-glucuronide-4'-sulfate (FDB093686) - FooDB [foodb.ca]

- 2. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 4. semanticscholar.org [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

Application Note: Investigating the Pharmacokinetics and Bioactivity of Daidzein 7-β-D-Glucuronide 4'-Sulfate (D7G4S)

Executive Summary & Translational Challenge

Daidzein 7-β-D-glucuronide 4'-sulfate (D7G4S) represents a critical "blind spot" in translational soy isoflavone research. While D7G4S is a predominant circulating metabolite in humans (accounting for 30–50% of plasma isoflavones), standard preclinical models (mice/rats) fail to produce it in significant quantities. Rodents preferentially generate monoglucuronides due to species-specific differences in sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) activities.

This discrepancy leads to a translational gap: human tissues are exposed to high levels of the sulfoglucuronide, while animal tissues in standard feeding studies are not.

This guide defines the protocol for an "Exogenous Loading Model," where D7G4S is chemically synthesized and directly administered to rodents. This approach allows researchers to isolate the specific pharmacokinetics (PK), tissue distribution, and intrinsic bioactivity of this complex conjugate, independent of the animal's natural metabolic bias.

Chemical Identity & Sourcing

Since D7G4S is rarely available as an off-the-shelf reagent, valid experimentation requires high-purity synthesis.

-

Compound: Daidzein 7-β-D-glucuronide 4'-sulfate[1]

-

Molecular Weight: ~494.4 g/mol (Disodium salt form is typically used for solubility)

-

Sourcing Strategy:

-

Primary: Custom organic synthesis via selective 7-glucuronidation of 4'-protected daidzein, followed by 4'-sulfation and deprotection (Ref: Soidinsalo et al., Steroids, 2007).

-

Purity Requirement: >98% by HPLC; must be free of aglycone (daidzein) contamination to ensure valid PK data.

-

Animal Model Selection: The "Exogenous Loading" Paradigm

Do not rely on dietary administration of Daidzein to generate this metabolite in rodents.

| Feature | Human (Target) | Rat/Mouse (Standard Model) | Recommended Model: Exogenous Loading |

| Dominant Metabolite | Sulfoglucuronides (D7G4S) | Monoglucuronides (D-7-G) | D7G4S (Controlled) |

| SULT Activity | High (Liver/Gut) | Low (Phenolic sulfation) | N/A (Bypassed) |

| Circulating Half-life | Long (>7 hrs) | Short (Aglycones) | Determined by Protocol |

| Application | Clinical Observation | General Toxicity | Specific Metabolite Toxicology/PK |

Experimental Groups

-

Group A (Control): Vehicle Control (Saline/PBS).

-

Group B (Aglycone Reference): Daidzein Aglycone (IV, equimolar).

-

Group C (Target): D7G4S (IV Bolus).

-

Optional Group D: D7G4S + Sulfatase Inhibitor (e.g., STX64) to test stability.

Experimental Workflow: Pharmacokinetics & Tissue Distribution[2][3][4]

DOT Visualization: Metabolic Divergence & Workflow

The following diagram illustrates why the Exogenous Loading Model is necessary and outlines the experimental flow.

Caption: Figure 1. Comparison of natural metabolic divergence between humans and rats, necessitating the Exogenous Loading Protocol for specific study of D7G4S.

Detailed Protocol: Pharmacokinetic Profiling

Objective: Determine the systemic stability of D7G4S and its conversion rate back to bioactive aglycone (daidzein) or monosulfates.

Reagents:

-

D7G4S (Synthesized, >98%).

-

Internal Standard: Daidzein-d4 or 13C-Daidzein.

- -glucuronidase/sulfatase (Helix pomatia) for enzymatic hydrolysis checks.

Step-by-Step Methodology:

-

Animal Preparation:

-

Use Sprague-Dawley rats (Male/Female, 250–300g).

-

Surgically implant a jugular vein catheter (JVC) 48 hours prior to dosing to allow stress-free serial blood sampling.

-

Fast animals for 12 hours pre-dose (water ad libitum).

-

-

Dosing:

-

Dissolve D7G4S in sterile saline.

-

Administer IV Bolus: 10 mg/kg . (Note: Oral gavage is not recommended for the primary PK model as intestinal bacteria will rapidly hydrolyze the conjugate before absorption).

-

-

Sampling:

-

Collect blood (0.2 mL) at: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h.

-

Centrifuge immediately (4°C, 3000g, 10 min) to separate plasma.

-

CRITICAL: Acidify plasma immediately with 1% formic acid or ascorbic acid to prevent spontaneous degradation or ex vivo enzymatic activity. Store at -80°C.

-

-

Tissue Harvest (Terminal point):

-

Perfusion with cold saline.

-

Harvest Liver, Kidney, Uterus/Prostate, Femur, and Mammary tissue.

-

Flash freeze in liquid nitrogen.

-

Analytical Protocol: LC-MS/MS Quantification

To distinguish the intact double conjugate from its breakdown products, you must use a triple quadrupole mass spectrometer in Negative Ion Mode (ESI-).

Sample Preparation (Protein Precipitation)

-

Thaw 50

L plasma on ice. -

Add 150

L Acetonitrile (containing Internal Standard). -

Vortex (1 min) and Centrifuge (10,000g, 10 min).

-

Inject supernatant directly. Avoid enzymatic hydrolysis steps unless quantifying total aglycone.

Mass Spectrometry Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7

m. -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

-

MRM Transitions (Negative Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| D7G4S | 493.1 | 253.1 (Aglycone) | 35 | 25 |

| D7G4S | 493.1 | 175.0 (Glucuronide) | 35 | 30 |

| Daidzein-7-G | 429.1 | 253.1 | 30 | 20 |

| Daidzein-4'-S | 333.0 | 253.1 | 30 | 22 |

| Daidzein (Aglycone) | 253.1 | 223.0 | 40 | 30 |

Note: The transition 493.1 > 253.1 monitors the loss of both the sulfate and glucuronide moieties. The 493.1 > 175.0 transition is specific to the glucuronide fragment, confirming the conjugate structure.

Bioactivity Assessment: The "Trojan Horse" Hypothesis

The primary scientific question for D7G4S is whether it acts as a "Trojan Horse"—an inactive carrier that transports the isoflavone to target tissues (bone/tumor) where local sulfatases release the active aglycone.

Protocol: Intracellular Deconjugation Assay

Objective: Verify if D7G4S releases Daidzein in target cells.

-

Cell Lines: MCF-7 (Breast Cancer, High Sulfatase), MDA-MB-231 (Low Sulfatase).

-

Treatment: Incubate cells with 1

M D7G4S for 6, 12, 24 hours. -

Lysis: Wash cells 3x with PBS. Lyse in cold methanol.

-

Analysis: LC-MS/MS of the intracellular fraction.

-

Result Interpretation: Detection of free Daidzein in MCF-7 but not MDA-MB-231 confirms the "Trojan Horse" mechanism via sulfatase activity.

-

References

-

Hosoda, K., et al. (2010). "Daidzein-7-glucuronide-4'-sulfate and genistein-7-glucuronide-4'-sulfate as major metabolites in human plasma after administration of kinako."[2] Drug Metabolism and Disposition. Link

-

Soidinsalo, O., & Wähälä, K. (2007). "Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate." Steroids.[3][4] Link

-

Soukup, S. T., et al. (2016). "Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison." Archives of Toxicology. Link

-

Shelnutt, S. R., et al. (2002). "Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women." American Journal of Clinical Nutrition. Link

-

Punt, A., et al. (2016). "The influence of phase II conjugation on the biological activity of flavonoids." Wageningen University Research. Link

Sources

- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 2. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Sulfation of the isoflavones genistein and daidzein in human and rat liver and gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Integrity Dissolution and Handling of Daidzein 7-β-D-Glucuronide 4'-Sulfate

[1]

Abstract & Scientific Context

Daidzein 7-β-D-glucuronide 4'-sulfate (D7G4S) represents a critical Phase II metabolite of the soy isoflavone daidzein.[1] Unlike rodent models where monosulfates or monoglucuronides dominate, D7G4S is a major circulating form in human plasma following soy consumption [1, 2].[2]

Accurate experimental use of D7G4S is frequently compromised by its physicochemical duality: it possesses high polarity due to the double conjugation, yet retains the fragile stability profile characteristic of phenol sulfates. This protocol addresses the specific challenges of hygroscopicity , sulfate hydrolysis , and enzymatic degradation , providing a standardized method for preparing stable stock and working solutions.

Physicochemical Profile

Understanding the molecular constraints is the first step to successful dissolution.

| Parameter | Specification | Notes |

| Compound Name | Daidzein 7-β-D-glucuronide 4'-sulfate (Disodium Salt) | Salt form is most common for stability.[1] |

| CAS Number | 1041134-19-3 | Specific to the disodium salt form.[1][3][4] |

| Molecular Formula | C₂₁H₁₆Na₂O₁₃S | |

| Molecular Weight | ~554.39 g/mol | Significant increase over aglycone (254.24 g/mol ).[1] |

| Solubility (Theoretical) | DMSO (>10 mM), Water (Slight), Methanol (Slight) | "Slight" water solubility refers to saturation limits; it is soluble at working concentrations but unstable for storage.[1] |

| pKa | ~ -2.4 (Sulfate), ~ 3.0 (Glucuronic acid) | Highly acidic moieties; exists as anion at physiological pH.[1] |

| Key Instability Factors | Acidic pH (< 5.0), Sulfatases, β-Glucuronidases | Sulfate ester bond is acid-labile.[1] |

Critical Handling Constraints (The "Why")

Before opening the vial, researchers must acknowledge three degradation vectors. Failure to mitigate these will result in the silent conversion of D7G4S back to Daidzein 7-glucuronide or the aglycone Daidzein, skewing experimental data.

-

The Hygroscopic Trap: As a disodium salt, D7G4S avidly absorbs atmospheric moisture. Weighing in open air can alter the effective mass by 5-10% within minutes.

-

Control: Equilibrate vial to room temperature in a desiccator before opening.

-

-

The Acid Hydrolysis Risk: Aryl sulfates are prone to hydrolysis in acidic environments.

-

Control: Avoid unbuffered water (which can absorb CO₂ and become acidic). Use buffered saline (pH 7.4).[5]

-

-

Enzymatic Contamination: Laboratory surfaces are often contaminated with microbes expressing β-glucuronidase.[1]

-

Control: Use sterile-filtered buffers and aseptic technique.[1]

-

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, anhydrous stock solution suitable for long-term storage (-80°C).

Reagents:

-

D7G4S (Solid standard)

-

DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)

-

Argon or Nitrogen gas (optional but recommended)

Workflow:

-

Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) to prevent condensation on the cold solid.

-

Solvent Calculation: Calculate the volume of DMSO required for a 10 mM concentration.

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO directly to the vial.

-

Technique: Do not vortex vigorously, as this introduces oxygen. Swirl gently or use a pipette to mix.

-

Visual Check: The solution should be clear. If particulates remain, sonicate in a water bath at 37°C for 30-60 seconds. Do not overheat.

-

-

Aliquot & Storage:

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute the stock for cell culture or enzymatic assays without precipitation or pH shock.

Reagents:

-

Master Stock Solution (10 mM in DMSO)

-

Diluent: PBS (pH 7.[5]4) or Cell Culture Media (phenol-red free preferred for analysis).[1]

Step-by-Step Dilution:

-

Thaw: Thaw the DMSO stock aliquot at room temperature. Protect from light.[7]

-

Intermediate Dilution (Optional but Recommended):

-

Direct dilution from 100% DMSO to aqueous media can sometimes cause localized precipitation due to the "solvent shock."

-

Perform a 1:10 dilution in DMSO first if the final target concentration is very low.

-

-

Final Dilution:

-

Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing.

-

Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid cytotoxicity or solvent-induced enzyme upregulation [3].[1]

-

-

Usage Window:

-

Aqueous solutions of D7G4S should be used immediately (within 2-4 hours).

-

Do not store aqueous dilutions. The sulfate group is thermodynamically unstable in water over time.

-

Visualization: Dissolution & Stability Logic[1]

Diagram 1: The Dissolution Workflow

This flowchart illustrates the critical decision points to maintain compound integrity.

Caption: Workflow for generating stable D7G4S stock solutions, emphasizing moisture control and visual verification.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps in troubleshooting assay failure.

Caption: Degradation map showing susceptibility of D7G4S to pH and enzymatic activity, leading to aglycone formation.[1]

Quality Control & Validation

To verify the integrity of your solution before running expensive assays, use this rapid HPLC check.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 μm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 - Note: Slightly acidic is okay for short LC run time, but store at neutral).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Detection: UV at 260 nm (Daidzein characteristic absorption).

-

Expected Retention: D7G4S is highly polar and will elute earlier than Daidzein 7-glucuronide, and significantly earlier than the Daidzein aglycone [4].

Validation Criterion: If you observe multiple peaks (specifically later-eluting peaks corresponding to the monoglucuronide or aglycone), your stock solution has degraded.

References

-

Hosoda, K., et al. (2010). "Identification of daidzein-7-glucuronide-4'-sulfate... in human plasma."[1][8] Biological & Pharmaceutical Bulletin.

-

Soukup, S. T., et al. (2016).[2] "Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice." Archives of Toxicology.

-

Emulate Bio. (2019). "Compound Treatment Solution Preparation and Treatment." Protocol EP152.[7]

-

Shelnutt, S. R., et al. (2002). "Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein..." American Journal of Clinical Nutrition.

Sources

- 1. Showing Compound Daidzein 7-glucuronide-4'-sulfate (FDB093686) - FooDB [foodb.ca]

- 2. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daidzein 7-β-D-Glucuronide 4’-Sulfate Disodium Salt | 1041134-19-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A [mdpi.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. emulatebio.com [emulatebio.com]

- 8. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS analysis of daidzein and its metabolites in rat plasma

Application Note: High-Sensitivity LC-MS/MS Quantitation of Daidzein, Equol, and Metabolites in Rat Plasma

Introduction: The "Equol Producer" Paradigm

The analysis of soy isoflavones in rodent models is a cornerstone of bioavailability and efficacy studies. However, a critical physiological distinction exists: unlike humans, where only 30-50% of the population are "equol producers," rodents (specifically rats) efficiently metabolize daidzein into Equol and O-desmethylangolensin (O-DMA) .

Equol is significantly more bioactive and stable than its precursor, daidzein. Therefore, any pharmacokinetic (PK) study in rats that measures only daidzein and ignores its downstream metabolites is scientifically incomplete. Furthermore, in plasma, >95% of these isoflavones exist as glucuronide or sulfate conjugates. To assess the "total" potential bioactivity, samples must undergo enzymatic deconjugation prior to analysis.

This protocol details a validated, high-sensitivity LC-MS/MS workflow for the simultaneous quantitation of Daidzein, Dihydrodaidzein (DHD), O-DMA, and Equol in rat plasma.

Metabolic Pathway & Analyte Logic

Understanding the metabolic fate of daidzein is essential for selecting the correct MRM transitions and interpreting PK data. The pathway splits at Dihydrodaidzein (DHD) into either the reductive pathway (Equol) or the ring-cleavage pathway (O-DMA).[1]

Figure 1: Metabolic pathway of Daidzein in the rat.[2] Note that plasma analysis requires hydrolysis to convert the dominant conjugated forms (dashed boxes) back to aglycones (colored boxes) for quantitation.

Method Development Strategy

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids that cause ion suppression in the mass spectrometer. For isoflavones, Liquid-Liquid Extraction (LLE) using ethyl acetate or methyl tert-butyl ether (MTBE) is superior. It yields cleaner extracts and concentrates the sample, improving the Lower Limit of Quantitation (LLOQ).

Enzymatic Hydrolysis

Because circulating isoflavones are predominantly conjugated, "Free" levels are often below detection limits. To measure "Total" isoflavones, we use Helix pomatia juice, which contains both

-

Critical Control: You must validate the enzyme efficiency using a conjugated standard (e.g., Daidzein-7-glucuronide) to ensure 100% conversion during incubation.

Mass Spectrometry: Negative Mode

Isoflavones are polyphenolic compounds with acidic hydroxyl groups. They ionize far more efficiently in Negative Electrospray Ionization (ESI-) mode (

-

Mobile Phase Choice: Avoid strong acids (like 0.1% Formic Acid) in negative mode as they suppress ionization. Use Ammonium Acetate (10mM) to buffer the pH and enhance deprotonation.

Detailed Protocol

Reagents & Standards

-

Analytes: Daidzein, S-Equol, Dihydrodaidzein (DHD), O-desmethylangolensin (O-DMA).[1][2]

-

Internal Standard (IS): Daidzein-d4 or Equol-d4 (Preferred); 7-hydroxy-4-methylcoumarin (Alternative).

-

Enzyme:

-glucuronidase/sulfatase from Helix pomatia (Type H-1 or H-2). -

Solvents: LC-MS grade Acetonitrile, Methanol, Ethyl Acetate, Ammonium Acetate.

LC-MS/MS Conditions

Chromatography (LC):

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters ACQUITY BEH C18.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 10mM Ammonium Acetate.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: 10% -> 90% B

-

6-7 min: 90% B (Wash)

-

7.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Source: ESI Negative Mode (

). -

Spray Voltage: -4500 V.

-

Source Temp: 500°C.

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| Daidzein | 253.1 | 132.0 | Quantifier | 35 |

| 253.1 | 223.0 | Qualifier | 28 | |

| Equol | 241.1 | 121.0 | Quantifier | 30 |

| 241.1 | 119.0 | Qualifier | 35 | |

| Dihydrodaidzein (DHD) | 255.1 | 149.0 | Quantifier | 32 |

| 255.1 | 135.0 | Qualifier | 38 | |

| O-DMA | 257.1 | 108.0 | Quantifier | 34 |

| 257.1 | 136.0 | Qualifier | 28 | |

| Daidzein-d4 (IS) | 257.1 | 136.0 | Quantifier | 35 |

Note: O-DMA and Daidzein-d4 share the same parent mass (257). Ensure chromatographic separation or use specific product ions to distinguish them.

Sample Preparation Workflow

Figure 2: Sample preparation workflow ensuring total isoflavone recovery.

Step-by-Step:

-

Aliquot: Transfer 50 µL of rat plasma to a 1.5 mL Eppendorf tube.

-

Buffer: Add 50 µL of Sodium Acetate buffer (0.1 M, pH 5.0) containing the Internal Standard.[5][6][7]

-

Enzyme Addition: Add 20 µL of Helix pomatia solution (approx. 1000 units

-glucuronidase). -

Incubation: Vortex and incubate at 37°C for 15 hours (overnight) to ensure complete deconjugation.

-

Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 2 mins. Centrifuge at 10,000 rpm for 5 mins.

-

Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

-

Repeat: Repeat extraction once more and combine supernatants.

-

Dry: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to autosampler vial.

Validation Criteria (FDA/EMA Guidelines)

To ensure the data is publication-ready, the method must pass these criteria:

-

Linearity:

over the range of 1–5000 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (intra- and inter-day).[3]

-

Recovery: Extraction efficiency should be >80% and consistent across low, medium, and high QC levels.

-

Matrix Effect: Compare the response of post-extraction spiked plasma vs. neat solution. If suppression >20% is observed, consider diluting the sample or switching to a deuterated IS.

References

-

Prasain, J. K., et al. (2004). Simultaneous determination of 11 phytoestrogens in human serum using a 2 min liquid chromatography/tandem mass spectrometry method. Journal of Chromatography B. Link

-

Setchell, K. D., & Clerici, C. (2010). Equol: pharmacokinetics and biological actions. The Journal of Nutrition.[4] Link

-

Soukup, S. T., et al. (2016). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women. International Journal of Molecular Sciences. Link

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 3. Determination of Liraglutide in Rat Plasma Using Selective Liquid Chromatography-Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 4. scispace.com [scispace.com]

- 5. uab.edu [uab.edu]

- 6. forensicrti.org [forensicrti.org]

- 7. mdpi.com [mdpi.com]

Application Note: High-Specificity Competitive Immunoassay for Daidzein 7-β-D-glucuronide 4'-sulfate (D-7G-4'S)

Abstract & Biological Significance[1][2]

The "Hidden" Circulating Metabolite

While extensive research focuses on the aglycone daidzein and its gut-microbial metabolite equol, Phase II metabolism significantly alters the bioavailability and bioactivity of isoflavones. In humans, the mixed conjugate Daidzein 7-β-D-glucuronide 4'-sulfate (D-7G-4'S) has been identified as a predominant circulating form, often exceeding the concentrations of mono-conjugates (glucuronides or sulfates alone) and free aglycones [1, 2].

Standard detection methods rely on enzymatic hydrolysis (glucuronidase/sulfatase) followed by quantification of the aglycone, a process that destroys the specific conjugation pattern and loses critical pharmacokinetic data. Direct quantification via LC-MS/MS is accurate but suffers from low throughput and high capital costs.

This Application Note details the protocol for a Direct Competitive ELISA , designed to quantify intact D-7G-4'S without hydrolysis. It addresses the critical challenge of antibody specificity: distinguishing the sulfoglucuronide from mono-conjugates and the aglycone.

Assay Principle: Competitive Inhibition

This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) format.

-

The Challenge: The target is a small molecule (hapten, MW ~550 Da) with two distinct modification sites (7-Gluc, 4'-Sulf). A sandwich ELISA is impossible due to size constraints.

-

The Solution: A polyclonal or monoclonal antibody raised against a D-7G-4'S immunogen (conjugated to KLH) is coated onto the microplate.

-

The Competition: Free D-7G-4'S in the sample competes with a biotinylated D-7G-4'S tracer (competitor) for the limited antibody binding sites.

-

The Readout: Signal is inversely proportional to the concentration of the analyte.

Metabolic Pathway & Structural Context[3][4]

Understanding the target's formation is essential for interpreting cross-reactivity data.

Figure 1: Phase II metabolic pathways of Daidzein leading to the formation of the target sulfoglucuronide [1, 3].

Critical Reagents & Hapten Design

The success of this assay hinges on the Immunogen Design . Simply linking Daidzein to a carrier protein will generate antibodies that recognize the core structure, leading to 100% cross-reactivity with the aglycone.

A. Immunogen Synthesis Strategy

To generate antibodies specific to the conjugates, the hapten must present the 7-glucuronide and 4'-sulfate groups as the primary epitopes.

-

Hapten: Purified D-7G-4'S (chemically synthesized or enzymatically isolated).

-

Linker Chemistry: C-Ring linkage. The linker should attach to the C-2 or C-8 position of the isoflavone core to leave the 7-position (A-ring) and 4'-position (B-ring) exposed for antibody recognition.

-

Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; BSA for plate coating (to avoid anti-carrier response).

B. Reagent List

| Component | Specification | Function |

| Capture Antibody | Rabbit anti-D-7G-4'S (Affinity Purified) | Binds target analyte. |

| Tracer | D-7G-4'S-Biotin Conjugate | Competes with sample analyte. |

| Detection Enzyme | Streptavidin-HRP (High Sensitivity) | Binds to Biotin-Tracer. |

| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | Chromogenic signal generation. |

| Stop Solution | 1M H₂SO₄ | Terminates reaction (Blue -> Yellow). |

| Wash Buffer | PBS + 0.05% Tween-20 (pH 7.4) | Removes unbound reagents. |

Experimental Protocol

Phase 1: Sample Preparation

Note: Do NOT use enzymatic hydrolysis (Glucuronidase/Sulfatase) as this will destroy the analyte.

-

Plasma/Serum:

-

Mix 100 µL plasma with 400 µL acidified methanol (0.1% Formic acid) to precipitate proteins.

-

Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant. Evaporate to dryness under nitrogen.[1]

-

Reconstitute in 100 µL Assay Buffer (PBS + 1% BSA).

-

-

Urine:

-

Centrifuge to remove particulates. Dilute 1:10 to 1:100 in Assay Buffer depending on expected concentration.

-

Phase 2: Competitive Assay Procedure

-

Coating: Coat 96-well microplate with Capture Antibody (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

-

Blocking: Wash 3x. Block with 300 µL Blocking Buffer (PBS + 3% BSA) for 2 hours at RT.

-

Competition Step:

-

Add 50 µL of Standard or Sample .

-

Immediately add 50 µL of Tracer (D-7G-4'S-Biotin).

-